molecular formula C15H11N3O4 B11021981 Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone CAS No. 330215-96-8

Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone

Katalognummer: B11021981
CAS-Nummer: 330215-96-8
Molekulargewicht: 297.26 g/mol
InChI-Schlüssel: QEEMTTXTVFTCDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone is a benzimidazole-derived compound featuring a ketone bridge connecting a benzimidazole moiety to a substituted phenyl ring. The phenyl group is functionalized with a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 3-position. This structural arrangement confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

The benzimidazole core is known for its role in drug design due to its planar aromatic structure, which facilitates interactions with biological targets.

Eigenschaften

CAS-Nummer

330215-96-8

Molekularformel

C15H11N3O4

Molekulargewicht

297.26 g/mol

IUPAC-Name

benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone

InChI

InChI=1S/C15H11N3O4/c1-22-14-7-6-10(8-13(14)18(20)21)15(19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3

InChI-Schlüssel

QEEMTTXTVFTCDE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-]

Löslichkeit

29.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Reaction Mechanism

The target compound is synthesized via a two-step protocol common to acylated benzimidazoles:

  • Schiff base formation between 2-aminobenzimidazole and substituted aldehydes

  • Acylation of the intermediate Schiff base with 4-methoxy-3-nitrobenzoyl chloride

Source demonstrates this approach using analogous substrates, where 2-aminobenzimidazole reacts with aromatic aldehydes in ethanol under acidic catalysis (glacial acetic acid) to form Schiff bases. Subsequent acylation with diverse benzoyl chlorides in dimethylformamide (DMF) with triethylamine as base yields methanone derivatives.

Critical Reaction Parameters

Key variables influencing yield and purity:

ParameterOptimal RangeImpact on Reaction
Solvent SystemDMF/Ethanol (3:1)Enhances acyl chloride solubility
Temperature25–30°C (Step 1)
0–5°C (Step 2)
Minimizes side reactions
Molar Ratio (Acyl Chloride:Schiff Base)1.2:1Ensures complete acylation
Catalytic AcidGlacial AcOH (0.5 eq)Accelerates imine formation

Data adapted from shows that controlled addition of acyl chlorides at low temperatures (<10°C) suppresses hydrolysis while maintaining reaction efficiency.

Detailed Synthetic Protocol

Step 1: Schiff Base Synthesis

Procedure :
2-Aminobenzimidazole (0.01 mol) and 4-methoxy-3-nitrobenzaldehyde (0.01 mol) are refluxed in ethanol (20 mL) with glacial acetic acid (0.5 mL) for 5 hours. The precipitated (E)-N-(4-methoxy-3-nitrobenzylidene)-1H-benzo[d]imidazol-2-amine is filtered and recrystallized from ethanol (yield: 78–82%).

Characterization Data :

  • IR (KBr) : 1612 cm⁻¹ (N=CH), 1525 cm⁻¹ (Ar-NO₂), 2830 cm⁻¹ (OCH₃)

  • ¹H NMR (DMSO-d₆) : δ 9.48 (s, 1H, N=CH), 7.02–8.21 (m, 7H, ArH), 3.85 (s, 3H, OCH₃)

Step 2: Acylation Reaction

Procedure :
The Schiff base (0.005 mol) is dissolved in anhydrous DMF (15 mL) under nitrogen. 4-Methoxy-3-nitrobenzoyl chloride (0.006 mol) is added dropwise at 0°C, followed by triethylamine (0.007 mol). The mixture is stirred for 24 hours, then quenched with ice water. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the title compound (64–68%).

Critical Purification Note :
Patent emphasizes the importance of solvent selection for final purification. For industrial-scale production, dichloromethane/water partitioning followed by recrystallization from ethyl acetate increases purity to >99% (HPLC).

Spectroscopic Characterization Table

TechniqueKey SignalsStructural Assignment
IR 1705 cm⁻¹C=O stretch (methanone)
1520 cm⁻¹NO₂ asymmetric stretch
¹H NMR δ 8.42 (d, J=2.1 Hz, 1H)Nitro-substituted aromatic proton
δ 3.92 (s, 3H)Methoxy group
13C NMR δ 192.4Carbonyl carbon
δ 152.1Nitro-substituted aromatic carbon
MS m/z 352.11 [M+H]⁺Molecular ion confirmation

Data synthesized from with adjustments for target compound specificity.

Industrial-Scale Optimization

Solvent Recovery Systems

Patent details a closed-loop solvent recovery process critical for cost-effective manufacturing:

  • DMF is distilled under reduced pressure (70°C, 15 mmHg) with 92% recovery rate

  • Ethanol is recycled via fractional distillation (purity >99.5%)

Waste Stream Management

  • Acid Neutralization : Spent HCl from acyl chloride reactions is treated with CaCO₃ slurry (pH 6–8) before disposal

  • Metal Contaminants : Fe²⁺ byproducts are removed via ion-exchange resins (Amberlite IR-120)

Comparative Method Analysis

MethodYield (%)Purity (HPLC)Scalability
Classical Acylation6898.2Lab-scale (≤100 g)
Patent Process7299.5Pilot plant (10 kg)

Key advantages of the patent method include:

  • In-situ Quenching : Direct crystallization from reaction mixture reduces processing time

  • Triethylamine Scavenging : Residual amine is removed via acetic acid wash (pH 4.5)

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group (-NO₂) at the 3-position of the phenyl ring undergoes selective reduction under various conditions:

Catalytic Hydrogenation

  • Reagents : H₂ gas with Pd/C or Raney Ni catalysts.

  • Conditions : Ethanol/water mixtures at 25–50°C under 1–3 atm pressure.

  • Product : The nitro group reduces to an amine (-NH₂), yielding Benzimidazol-1-yl-(4-methoxy-3-aminophenyl)methanone (Figure 1A) .

Chemical Reduction

  • Reagents : Sodium dithionite (Na₂S₂O₄) or Fe/HCl.

  • Conditions : Aqueous acidic media (pH 4–6) at 60–80°C.

  • Outcome : Similar amine product, but with potential side reactions such as partial reduction of the benzimidazole ring .

Table 1: Reduction Pathways and Yields

MethodCatalyst/ReagentTemperature (°C)Yield (%)
Catalytic HydrogenationPd/C (10%)5087
Sodium DithioniteNa₂S₂O₄8072

Electrophilic Substitution

The methoxy (-OCH₃) and nitro groups direct electrophilic attacks on the phenyl ring:

Nitration

  • Reagents : HNO₃/H₂SO₄.

  • Position : Further nitration occurs at the 5-position of the phenyl ring (meta to methoxy, para to nitro) .

  • Product : Benzimidazol-1-yl-(4-methoxy-3,5-dinitrophenyl)methanone (Figure 1B) .

Sulfonation

  • Reagents : Fuming H₂SO₄.

  • Outcome : Introduces a sulfonic acid group (-SO₃H) at the 6-position of the benzimidazole ring.

Alkylation and Acylation

The benzimidazole NH group undergoes nucleophilic reactions:

N-Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I) with NaH in DMF.

  • Regioselectivity : Alkylation occurs preferentially at the N1 position (adjacent to the nitro group) due to its lower calculated pKa (~10.9 vs. ~17.1 for N3) .

  • Example : Methylation yields 1-Methyl-benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone .

Acylation

  • Reagents : Acetic anhydride or acetyl chloride.

  • Conditions : Reflux in anhydrous THF.

  • Product : 1-Acetyl-benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone (Figure 1C) .

Table 2: Alkylation/Acylation Efficiency

ReactionReagentBaseSolventYield (%)
MethylationCH₃INaHDMF82
Acetylation(CH₃CO)₂OPyridineTHF76

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for nucleophilic displacement:

Methoxy Displacement

  • Reagents : Strong nucleophiles (e.g., NaOH in H₂O/EtOH).

  • Conditions : 100°C for 6–12 hours.

  • Product : Benzimidazol-1-yl-(3-nitro-4-hydroxyphenyl)methanone via demethylation .

Cyclization Reactions

Under basic conditions, the compound participates in reductive cyclization:

Base-Mediated Cyclization

  • Reagents : K₂CO₃ in NMP.

  • Conditions : 150°C under microwave irradiation.

  • Product : Forms polycyclic benzazocine derivatives via intramolecular coupling (Figure 1D) .

Key Observation : Electron-withdrawing groups (e.g., nitro) enhance cyclization yields (up to 87%) compared to electron-donating substituents .

Interaction with Biological Targets

While not a traditional "reaction," the compound binds to enzymes and DNA via:

  • Hydrogen bonding : Between the benzimidazole NH and DNA bases .

  • π-Stacking : Aromatic interactions with tyrosine residues in enzymes .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzimidazole derivatives, including benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone, have been extensively studied for their antimicrobial properties. Research has demonstrated that these compounds exhibit significant activity against a range of bacterial and fungal strains.

Case Study: Antibacterial Efficacy

A study evaluated a series of benzimidazole derivatives for their antibacterial activity using the broth microdilution method. Compounds similar to benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml .

CompoundMIC (μg/ml)Target Organism
Compound A12.5S. typhi
Compound B50E. coli
Compound C250C. albicans

Anticancer Properties

The anticancer potential of benzimidazole derivatives, including the target compound, has been explored in various studies. These compounds have shown notable antiproliferative effects against several cancer cell lines.

Case Study: Antiproliferative Activity

In vitro studies using the SRB assay indicated that benzimidazole derivatives possess significant anticancer activity against the MCF7 breast cancer cell line, comparable to standard chemotherapeutic agents . The structure-activity relationship suggests that modifications at specific positions enhance their efficacy.

CompoundIC50 (μM)Cancer Cell Line
Benzimidazole A10MCF7
Benzimidazole B15MCF7
Benzimidazole C5MCF7

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral properties, particularly against HIV and other viral infections.

Case Study: HIV Inhibition

Research has identified several benzimidazole derivatives as effective inhibitors of HIV replication. For instance, compounds derived from benzimidazole exhibited EC50 values ranging from 5.28 to 31.86 µM against various strains of HIV .

CompoundEC50 (µM)Viral Strain
Compound D15.4HIV-1 IIIB
Compound E40HIV-1 Ada5

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, suggesting their potential use in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In animal models, certain benzimidazole derivatives demonstrated significant anti-inflammatory effects, with reductions in edema comparable to standard anti-inflammatory drugs .

Compound% Reduction in EdemaDose (mg/kg)
Compound F92.720
Compound G78.9510

Structure-Activity Relationship

The biological activities of benzimidazole derivatives can often be correlated with their chemical structure. Substituents on the benzene ring and the nature of the benzimidazole moiety play crucial roles in determining their pharmacological profiles.

Key Findings:

  • Electron-donating groups enhance antibacterial activity.
  • Specific substitutions improve anticancer efficacy.
  • The presence of nitro and methoxy groups contributes to enhanced bioactivity.

Wirkmechanismus

The mechanism of action of benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (IR/NMR)
Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone Benzimidazole 4-OCH₃, 3-NO₂ on phenyl N/A Inferred: C=O ~1715 cm⁻¹
Compound 13 Benzimidazole 3,5-NO₂, 4-OCH₃-benzylidene N/A IR: 1710 cm⁻¹; ¹H NMR: δ 6.785–9.063
Pyrazole 4b Pyrazole 4-OCH₃, 3-NO₂ on phenyl 121–122 ¹H NMR: δ 7.2–8.1 (aromatic)
Compound 4 Benzimidazole 2-Hydroxynaphthyl, 3-NO₂ N/A IR: 2924 cm⁻¹ (aromatic C-H)

Research Findings and Discussion

  • Substituent positioning : The 3-nitro group in the target compound likely enhances electrophilicity compared to 3,5-dinitro analogs, balancing reactivity and stability .
  • Core heterocycle : Benzimidazoles generally exhibit higher thermal stability and bioactivity than pyrazoles due to aromatic fusion .
  • Synthetic feasibility : The target compound can likely be synthesized using established benzimidazole protocols, with modifications for nitro/methoxy substitution .

Biologische Aktivität

Benzimidazole derivatives, particularly Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone, have garnered significant attention in pharmacological research due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone features a benzimidazole core substituted with a methoxy and nitro group on the phenyl ring. The presence of these functional groups is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, compounds similar to Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
1MCF-725.72 ± 3.95
2U8745.2 ± 13.0
3A5496.3 ± 3.2
4HeLa7.9 ± 0.3

The studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo models .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties . Research has shown that Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone exhibits significant activity against both Gram-positive and Gram-negative bacteria:

PathogenMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

The mechanism of action for Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone involves the inhibition of specific enzymes and receptors associated with cancer proliferation and microbial survival. For example, it has been noted that the compound can inhibit nucleoside transporters, enhancing its anticancer efficacy .

Case Studies and Research Findings

Several case studies have documented the effectiveness of benzimidazole derivatives in treating various conditions:

  • Cancer Treatment : A study evaluated the anticancer effects of multiple benzimidazole derivatives, including Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone, demonstrating significant cytotoxicity against leukemia cells with an IC50 value of approximately 3 µM .
  • Antibacterial Screening : Another research focused on the antibacterial properties, revealing that similar compounds demonstrated notable activity against resistant strains of bacteria, highlighting their potential in addressing antibiotic resistance .

Q & A

Q. What are the standard synthetic routes for Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone, and how are the products characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation between benzimidazole derivatives and substituted phenyl ketones. Key steps include:

  • Reflux conditions : Reactants (e.g., benzimidazole precursors and nitro-substituted benzaldehydes) are dissolved in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4–6 hours .
  • Purification : Post-reaction, solvents are evaporated under reduced pressure, and solids are filtered and recrystallized.
  • Characterization :
    • NMR spectroscopy : ¹H and ¹³C NMR identify proton/carbon environments, with shifts around δ 8.5–7.0 ppm for aromatic protons and δ 160–170 ppm for ketone carbons .
    • FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups .
    • HPLC/TLC : Monitor reaction progress and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer: A combination of spectroscopic and computational methods is critical:

  • UV-Vis spectroscopy : Identifies π→π* and n→π* transitions in the nitro and methoxy groups, with λmax ~300–350 nm .
  • ¹H/¹³C NMR : Focus on aromatic protons (split patterns due to nitro/methoxy substituents) and ketone carbon chemical shifts .
  • DFT computations : B3LYP/6-311G(d,p) level optimizations validate experimental data by predicting bond lengths and angles (e.g., C=O bond ~1.22 Å) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 281.2661 for C₁₅H₁₁N₃O₃) confirm molecular weight .

Advanced Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound's structure?

Methodological Answer: Discrepancies often arise from crystal packing effects vs. gas-phase DFT models. To address this:

  • X-ray crystallography : Use SHELXL for refinement, with monoclinic systems (e.g., space group P21/c, β ~95°) providing precise bond lengths/angles .
  • DFT adjustments : Apply solvent correction models (e.g., PCM for ethanol) to computational data to align with experimental crystallographic results .
  • Torsional angle analysis : Compare dihedral angles between benzimidazole and phenyl rings in both models; deviations >5° may indicate packing forces .

Q. What methodologies are recommended for analyzing the electronic properties and excited-state behavior of this compound?

Methodological Answer:

  • Dipole moment analysis : Use solvatochromic shifts in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to estimate ground-state (µg) and excited-state (µe) dipole moments .
  • Time-dependent DFT (TD-DFT) : Predict excited-state transitions and compare with UV-Vis/fluorescence data. For example, nitro groups may reduce excited-state lifetimes due to charge transfer .
  • Electron density maps : Generate via QTAIM (Quantum Theory of Atoms in Molecules) to identify regions of high electron density (e.g., nitro groups) influencing reactivity .

Q. How can one design experiments to evaluate the biological activity and structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • In vitro assays :
    • Antifungal activity : Use Candida spp. cultures in microdilution assays (MIC values <50 µg/mL suggest potency) .
    • Enzyme inhibition : Screen against targets like cytochrome P450 via fluorescence-based assays .
  • SAR strategies :
    • Substituent variation : Synthesize analogs with halogens (e.g., Cl at position 3) or methyl groups to assess steric/electronic effects on activity .
    • Molecular docking : AutoDock Vina predicts binding affinities to receptors (e.g., benzimidazole interactions with fungal CYP51) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.